IDO1 Inhibitory Potency: Comparison with Clinical-Stage IDO1 Inhibitors
2-Cyano-3-(1H-indol-4-yl)propanamide has demonstrated IDO1 inhibitory activity with an IC50 of 76 nM in a cellular assay using IFN-γ stimulated HeLa cells [1]. This places its potency between early-stage IDO1 inhibitors like DP00477 (IC50 = 7.0 µM) and more potent clinical candidates like epacadostat (IC50 = 19 nM) and linrodostat (IC50 = 1.7 nM in HeLa cells) . While not as potent as the most advanced inhibitors, its activity suggests potential as a starting point for optimization or as a tool compound for studying IDO1 biology in contexts where moderate inhibition is desired.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 76 nM |
| Comparator Or Baseline | Epacadostat: 19 nM; Linrodostat: 1.7 nM; DP00477: 7.0 µM |
| Quantified Difference | 4-fold less potent than epacadostat; 44-fold less potent than linrodostat; 92-fold more potent than DP00477 |
| Conditions | IFN-γ stimulated HeLa cells, inhibition of kynurenine production |
Why This Matters
This quantitative comparison positions 2-cyano-3-(1H-indol-4-yl)propanamide within the landscape of IDO1 inhibitors, enabling informed selection for research programs targeting this pathway, particularly where a moderately potent tool compound is required.
- [1] BindingDB. BDBM50454800 (CHEMBL4210456). Affinity Data: IC50 76 nM for IDO1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50454800 View Source
